![molecular formula C20H18O5 B2607002 ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate CAS No. 869080-88-6](/img/structure/B2607002.png)
ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate
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Description
“Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate” is a chemical compound with the molecular weight of 324.33 . It is a derivative of coumarin, a class of organic compounds known for their high emission quantum yield, photo stability, and good solubility in common solvents .
Synthesis Analysis
This compound can be synthesized through the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .
Molecular Structure Analysis
The mean plane of the 2H-chromene ring system forms a dihedral angle with the mean plane of ethyl 2-hydroxy-acetate moiety . In the crystal structure, C-H⋯O hydrogen bonds result in the formation of zigzag layers parallel to the bc plane .
Chemical Reactions Analysis
The reaction of ethyl 3-hydrazinyl-3-oxopropanoate with the appropriate aldehydes in refluxing ethanol yields the corresponding ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoates .
Physical And Chemical Properties Analysis
The compound has been characterized using various spectroscopic techniques. The 1H NMR spectrum shows peaks corresponding to aromatic protons and the lactone proton . The 13C NMR spectrum shows peaks for carbonyl carbons, aromatic carbons, and methylene carbons .
Scientific Research Applications
Fluorescent Chemosensors
The chromenone structure of ethyl 2-oxo-2H-chromen-7-yl 4-chlorobenzoate makes it an excellent candidate for designing fluorescent chemosensors. These sensors can selectively detect specific analytes (such as metal ions or biomolecules) based on changes in fluorescence intensity or emission wavelength. Researchers have explored its use in bioorganic chemistry and molecular recognition .
Biological and Pharmacological Activities
Ethyl 2-oxo-2H-chromen-7-yl 4-chlorobenzoate belongs to the coumarin family, which has a diverse range of biological and pharmacological effects. Some notable activities include:
- Anti-inflammatory : Coumarins exhibit anti-inflammatory properties .
- Antibacterial and Antifungal : These compounds have shown efficacy against bacterial and fungal infections .
- Antioxidant : Ethyl 2-oxo-2H-chromen-7-yl 4-chlorobenzoate may act as an antioxidant .
- Antiviral : Coumarins have been investigated for their antiviral potential .
- Cholinesterase and Monoamine Oxidase Inhibition : Relevant for neurological disorders .
- Anticancer Activity : Coumarins exhibit diverse mechanisms of action against cancer cells .
Building Blocks for Anticancer Agents
7-Hydroxycoumarin derivatives, including ethyl 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, serve as valuable building blocks for developing novel coumarin-based anticancer agents. Researchers have explored their potential in inhibiting tumor growth and angiogenesis .
Photocatalytic Synthesis of Esters
In recent studies, coumarin derivatives have been used in the photocatalytic synthesis of esters. This method provides an alternative protocol for preparing lactones without the need for separate preparation of acids and alcohols .
Chemotherapeutic Potential
While further research is needed, the chromenone scaffold of ethyl 2-oxo-2H-chromen-7-yl 4-chlorobenzoate suggests potential as a chemotherapeutic agent. Its unique structure may interact with cellular targets relevant to cancer treatment .
Material Science Applications
Given the fluorescent properties of coumarins, they are also explored in materials science. Researchers investigate their use in sensors, imaging agents, and other functional materials .
properties
IUPAC Name |
ethyl 2-(2-oxo-3-phenylchromen-7-yl)oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-3-23-19(21)13(2)24-16-10-9-15-11-17(14-7-5-4-6-8-14)20(22)25-18(15)12-16/h4-13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXPAFQGHQJBAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate |
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